Strontium carbonate

Descripción general

Descripción

Strontium carbonate is a white, odorless, tasteless powder . It is a weak base and therefore is reactive with acids . It is practically insoluble in water . It occurs in nature as the mineral strontianite .

Synthesis Analysis

Strontium carbonate nanostructures were synthesized via a simple hydrothermal method by Sr (NO3)2, ethylenediamine, and hydrazine as reagents . The products were characterized with X-ray diffraction (XRD), scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), and Fourier transform infrared spectroscopy (FT-IR) . Different parameters such as Sr2+/ethylenediamine, reaction time, and temperature were investigated on product size and morphology .

Molecular Structure Analysis

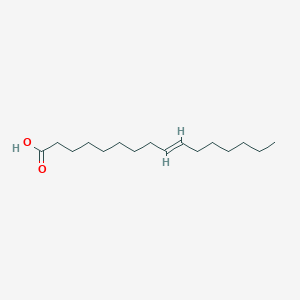

Strontium carbonate has a molecular formula of SrCO3 . The first-principles density functional theory (DFT) was employed to analyze the pure surfaces for strontium carbonate . Bulks and supercell models were built for its three polymorphs: orthorhombic, monoclinic, and trigonal structures .

Chemical Reactions Analysis

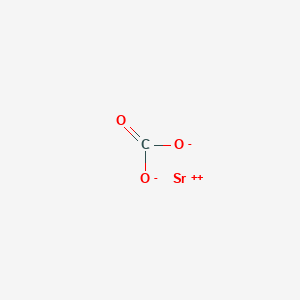

Strontium (II) is precipitated by carbonate ions . The reaction is as follows: Sr2+(aq) + CO32−(aq) -> SrCO3(s) . The carbonate is a white crystalline precipitate that easily dissolves in acid .

Physical And Chemical Properties Analysis

Strontium carbonate is a white, odorless, tasteless powder . Being a carbonate, it is a weak base and therefore is reactive with acids . It is otherwise stable and safe to work with . It is practically insoluble in water .

Aplicaciones Científicas De Investigación

Medicine and Dentistry

Strontium-based nanoparticles, including those derived from Strontium Carbonate, have gained interest in the field of medicine and dentistry . They are used in bone regeneration and growth stimulation due to their similar properties with calcium . They also exhibit antimicrobial ability .

Drug Delivery and Bioimaging

Strontium Carbonate nanoparticles are used in efficient drug delivery and bioimaging . They can elicit a prolonged immune response, thus acting as a good immunotherapeutic agent .

Cancer Therapy

Strontium nanoparticles have been used in cancer therapy . They can be used to target and deliver drugs to cancer cells, improving the effectiveness of treatment .

Environmental Management

Strontium-conjugated nanomaterials are efficient in the removal of toxic contaminants from industrial wastewater . They are also used in toxic gas sensing .

Electronics and Catalysts

Strontium nanoparticles are used in electronic devices and as catalysts . They have unique physical and chemical characters that make them suitable for these applications .

Ferrite Magnets

Strontium Carbonate is used as a constituent of ferrite magnets for small DC motors . It was first used in the production of ferrite magnets .

Glass and Ceramic Industry

Strontium Carbonate is used as an additive in the production of glass for color television tubes . It’s also used in the manufacture of ceramic magnets .

Pyrotechnics and Paints

Strontium Carbonate is used as a raw material for iridescent and special glasses, pyrotechnics, pigments, paints, and driers .

Mecanismo De Acción

Target of Action

Strontium carbonate (SrCO3) is a carbonate salt of strontium . It shares a similar chemical structure with calcium, allowing it to interact with biological systems in a similar manner . The primary targets of strontium carbonate are the bones and teeth, where it can replace calcium due to its similar ionic radius .

Mode of Action

Strontium carbonate’s mode of action is primarily based on its chemical similarity to calcium. It can replace calcium in various biological processes, particularly in the formation of bones . Strontium carbonate can increase the deposition of new bone by osteoblasts and simultaneously reduce the resorption of bone by osteoclasts . This dual action makes it a potential treatment for conditions like osteoporosis .

Biochemical Pathways

Strontium carbonate affects the biochemical pathways involved in bone formation and resorption . It can stimulate the calcium-sensing receptor (CaSR), which plays a crucial role in maintaining calcium homeostasis . Activation of CaSR can lead to various downstream effects, including the regulation of parathyroid hormone secretion and modulation of bone metabolism .

Pharmacokinetics

It’s known that strontium, in general, can be absorbed in the gastrointestinal tract, distributed throughout the body, particularly in the bones, and excreted through the kidneys . The bioavailability and pharmacokinetic properties of strontium carbonate may be influenced by various factors, including the presence of other ions in the body and the physiological state of the individual .

Result of Action

The primary result of strontium carbonate’s action is the modification of bone metabolism. It can lead to increased bone formation and decreased bone resorption, potentially leading to an overall increase in bone mass . This can be beneficial in conditions like osteoporosis, where bone mass is typically reduced .

Action Environment

The action of strontium carbonate can be influenced by various environmental factors. For instance, the presence of other ions in the body, such as calcium, can affect the absorption and distribution of strontium . Additionally, factors like pH and the presence of certain organic compounds can influence the solubility and bioavailability of strontium carbonate .

Safety and Hazards

Direcciones Futuras

The global market size of Strontium Carbonate was valued at USD 290.8 million in 2019 and it is expected to reach USD 346.3 million by the end of 2026, growing at a CAGR of 2.5% during 2021-2026 . The wide application of strontium nanoparticles in several fields of medicine and environmental sciences is summarized in this review .

Propiedades

IUPAC Name |

strontium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Sr/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDMRZGFZIAGGB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

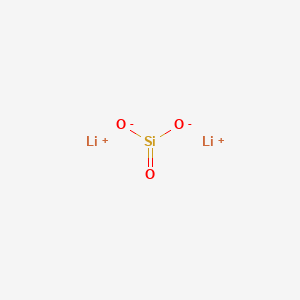

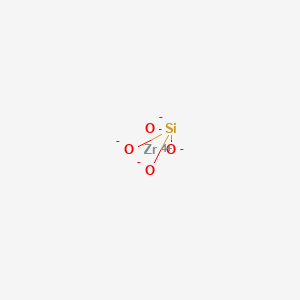

C(=O)([O-])[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrCO3, CO3Sr | |

| Record name | STRONTIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1695 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | strontium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029651 | |

| Record name | Carbonic acid, strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White odorless solid; [Merck Index] Colorless or white odorless hygroscopic solid; [HSDB] White odorless powder; [MSDSonline], WHITE ODOURLESS POWDER. | |

| Record name | Carbonic acid, strontium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | STRONTIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1695 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

11 MG/L OF WATER AT 18 °C; 650 MG/L OF WATER AT 100 °C, Sol in ammonium salts, Sol in dilute acids, SOL IN 100,000 PARTS WATER; IN ABOUT 1000 PARTS WATER SATURATED WITH CARBON DIOXIDE., Soluble in acids, carbonated water, and solutions of ammonium salts, Solubility in water, g/100ml at 18 °C: 0.011 (very poor) | |

| Record name | STRONTIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STRONTIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1695 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.5 g/cu-cm, 3.5 g/cm³ | |

| Record name | STRONTIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STRONTIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1695 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE POWDER, Colorless or white rhombic crystalline solid transforming to hexagonal above 926 °C, White orthorhombic crystals, White crystalline powder | |

CAS RN |

1633-05-2 | |

| Record name | Strontium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, strontium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41YPU4MMCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STRONTIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STRONTIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1695 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1494 °C | |

| Record name | STRONTIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of strontium carbonate?

A1: Strontium carbonate has the molecular formula SrCO3 and a molecular weight of 147.63 g/mol.

Q2: What are some key spectroscopic characteristics of strontium carbonate?

A2: Infrared spectroscopy (FTIR) reveals characteristic bands related to carbonate groups in strontium carbonate. [] X-ray diffraction (XRD) analysis confirms the crystalline structure of strontium carbonate, typically orthorhombic. [, , ]

Q3: How does the crystal structure of strontium carbonate affect its properties?

A3: The orthorhombic crystal structure of strontium carbonate significantly influences its properties, such as its piezoelectric behavior. For example, oriented strontium carbonate nanocrystals within collagen films exhibit enhanced piezoelectric properties compared to individual components, highlighting the synergistic effect of the organized structure. []

Q4: What are the primary applications of strontium carbonate?

A4: Strontium carbonate finds use in diverse applications, including:

- Pyrotechnics: It imparts a vibrant red color to fireworks and flares. []

- Electronics: A vital component in manufacturing ceramic capacitors and other electronic components. []

- Ceramics and Glass: Used in producing specialized glass for TV screens and as a glaze in ceramics. [, , ]

Q5: How does strontium carbonate contribute to the performance of high-temperature filtration filters?

A5: Adding strontium carbonate to silicon carbide ceramic compositions improves the porosity and strength of high-temperature filtration filters. [] The strontium carbonate likely acts as a sintering aid, promoting densification and enhancing the filter's microstructure.

Q6: What is the role of strontium carbonate in composite propellants?

A6: Strontium carbonate acts as an additive in AP/HTPB-based composite propellants, effectively reducing the burning rate. [] This effect is attributed to increased decomposition temperatures and activation energy of ammonium perchlorate (AP) in the presence of strontium carbonate.

Q7: How does the morphology of strontium carbonate particles affect its applications?

A7: The size and shape of strontium carbonate particles influence its performance in various applications. For instance, needle-shaped strontium carbonate microparticles dispersed in organic solvents are desirable for producing polymer films with reduced birefringence, which is crucial for optical applications. [, , ]

Q8: What are the common methods for producing high-purity strontium carbonate?

A8: Several methods exist for producing high-purity strontium carbonate, including:

- Carbon Reduction Method: Celestite ore (SrSO4) is reduced using carbon, followed by purification steps. [, ]

- Double Decomposition Method: Reacting celestite with sodium carbonate to yield strontium carbonate. [, ]

- Acid Dissolution and NaOH Method: Utilizing acid dissolution of raw materials followed by precipitation with sodium hydroxide. [, ]

Q9: How can the production of strontium carbonate be made more environmentally friendly?

A9: Several approaches promote cleaner production of strontium carbonate:

- Recycling Waste Water: Implementing methods to treat and reuse wastewater from the production process. []

- Utilizing By-products: Converting hydrogen sulfide, a common by-product, into valuable products like sodium sulfite. [, ]

- Optimizing Existing Processes: Improving process efficiency and reducing waste generation through technological advancements. [, ]

Q10: How can the particle size and morphology of strontium carbonate be controlled during synthesis?

A10: Various factors influence the particle size and morphology of synthesized strontium carbonate, including:

- Additives: Employing additives like EDTA can promote the formation of spherical nanoparticles with a narrow size distribution. [, ]

- Reaction Conditions: Adjusting parameters like temperature, pH, and reactant concentrations can significantly impact particle characteristics. [, , ]

- Ultrasonic Irradiation: Utilizing ultrasonic waves during synthesis can facilitate the formation of nanometer-sized spherical strontium carbonate particles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)